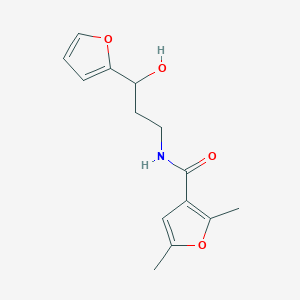

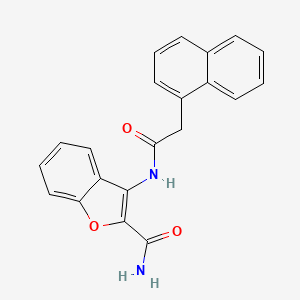

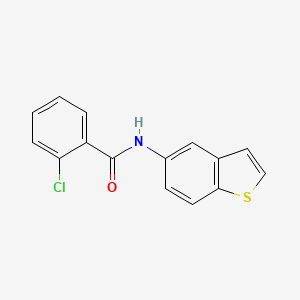

![molecular formula C10H12N4O B2449056 1-(Pyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-ol CAS No. 1564913-44-5](/img/structure/B2449056.png)

1-(Pyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-(Pyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-ol” belongs to a class of pyrazolo[1,5-a]pyrazin-4-yl derivatives . These compounds have been studied for their potential therapeutic effects, particularly in treating symptoms of autoimmune or inflammatory diseases .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrazin-4-yl derivatives involves a series of chemical reactions. For instance, one method involves the reaction of 4-chloropyrazolo[1,5-a]pyrazines with tert-butyl cyanoacetate, leading to the formation of pyrazolo[1,5-a]pyrazin-4-ylacetonitriles . These compounds can then be used to obtain derivatives of a new pyrazolo[1,5-a]pyrido[2,1-c]pyrazine system .Molecular Structure Analysis

The molecular structure of “this compound” is complex, with various substituents that can independently be hydrogen, amino, alkyl, or hydroxy alkyl groups . The compound can exist in different tautomeric forms .Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrazin-4-yl derivatives are diverse. For example, the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine provides access to pharmacologically active 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazinones .Wissenschaftliche Forschungsanwendungen

Synthesis and Biomedical Applications

Pyrazolo[3,4-b]pyridines, closely related to 1-(Pyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-ol, have been extensively studied for their synthesis methods and diverse biomedical applications. These compounds are known for their versatility in biomedical research, including the development of various therapeutic agents due to their significant biological activities. The review by Donaire-Arias et al. (2022) highlights the synthetic approaches for these heterocyclic compounds and their potential in medicinal chemistry, emphasizing the importance of substituent diversity for targeted biomedical applications (Donaire-Arias et al., 2022).

Antimycobacterial Activity

Research on substituted isosteres of pyridine- and pyrazinecarboxylic acids, which share structural similarities with this compound, demonstrated promising antimycobacterial activity against Mycobacterium tuberculosis. Gezginci et al. (1998) explored the synthesis of these compounds and their potential to improve cellular permeability and activity against tuberculosis, showcasing the therapeutic potential of pyrazine derivatives in infectious disease treatment (Gezginci, Martin, & Franzblau, 1998).

Anticancer and Antimicrobial Properties

A study on the synthesis of novel pyridine and fused pyridine derivatives, including triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrids, demonstrated antimicrobial and antioxidant activity, with some compounds showing potential as kinase inhibitors for cancer drug targets. The work of Flefel et al. (2018) illustrates the broad scope of these compounds in developing new therapeutic agents with anticancer and antimicrobial properties (Flefel et al., 2018).

Drug Discovery Chemistry

The development of a novel kinase-focused library based on 3-amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-ones by Smyth et al. (2010) showcases the relevance of pyrazolo[1,5-a]pyrazin derivatives in drug discovery. Their research highlights efficient and regioselective synthetic routes to these compounds, offering a scaffold for ATP competitive binding to kinase enzymes, a key target in cancer therapy (Smyth, Matthews, Horton, Hursthouse, & Collins, 2010).

Wirkmechanismus

Target of Action

Compounds with similar pyrazolo[1,5-a]pyrimidine scaffolds have been identified as inhibitors ofCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .

Mode of Action

Similar compounds have been shown to inhibit cdk2, leading to significant alterations in cell cycle progression . This inhibition could potentially result in the induction of apoptosis within certain cell types .

Biochemical Pathways

The inhibition of cdk2 can disrupt the cell cycle, affecting the progression from the g1 phase to the s phase . This disruption can lead to cell cycle arrest and potentially induce apoptosis .

Result of Action

Similar compounds have shown significant cytotoxic activities against various cell lines . The inhibition of CDK2 can lead to alterations in cell cycle progression and potentially induce apoptosis .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of similar compounds .

Zukünftige Richtungen

The future directions for the study of “1-(Pyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-ol” and similar compounds could involve further exploration of their therapeutic potential, particularly as JAK inhibitors . Additionally, the development of more efficient synthesis methods and a deeper understanding of their physical and chemical properties could also be areas of future research.

Biochemische Analyse

Cellular Effects

The effects of 1-(Pyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-ol on cells are complex and multifaceted. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes. It interacts with various transporters and binding proteins, and can also affect its localization or accumulation .

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Eigenschaften

IUPAC Name |

1-pyrazolo[1,5-a]pyrazin-4-ylpyrrolidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O/c15-8-2-5-13(7-8)10-9-1-3-12-14(9)6-4-11-10/h1,3-4,6,8,15H,2,5,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVZUZOABMKGWGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=NC=CN3C2=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

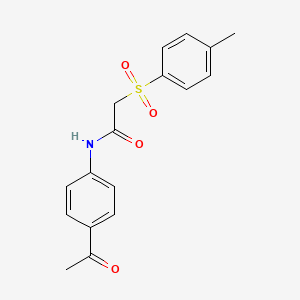

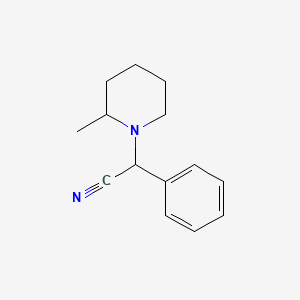

![5-(3,4-dimethoxyphenyl)-1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2448975.png)

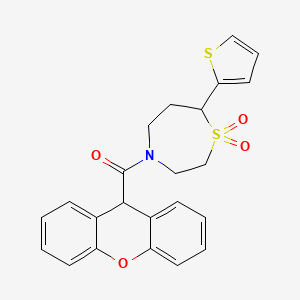

![1-((1R,5S)-8-(2-(m-tolyl)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2448980.png)

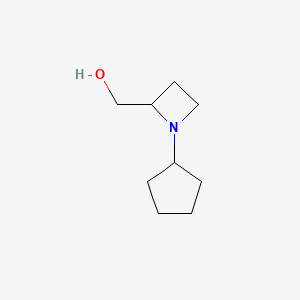

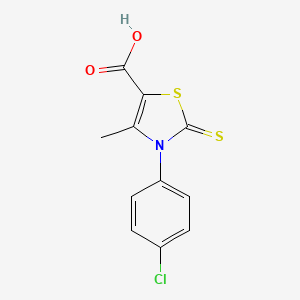

![Methyl 2-[2-[4-(dimethylamino)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2448986.png)

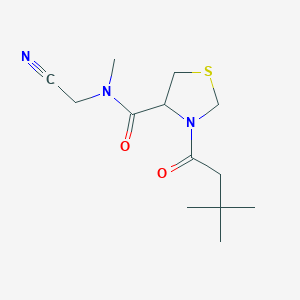

![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2448992.png)

![(Z)-3-[3-(4-Butoxy-3-fluorophenyl)-1-phenylpyrazol-4-yl]-2-cyano-N-cyclohexylprop-2-enamide](/img/structure/B2448993.png)